Tert-butyl 2-chloropyrimidine-4-carboxylate
Description
Tert-butyl 2-chloropyrimidine-4-carboxylate (CAS No. 220041-42-9) is a pyrimidine derivative featuring a chlorinated aromatic ring and a tert-butyl ester group. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl ester moiety enhances steric bulk and stability, making this compound a valuable intermediate in organic synthesis, particularly in peptide coupling and nucleophilic substitution reactions .
Properties
IUPAC Name |
tert-butyl 2-chloropyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)14-7(13)6-4-5-11-8(10)12-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBOSTXRCSWYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-chloropyrimidine-4-carboxylate typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl 2-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation .
Common Reagents and Conditions
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as amines or thiols under basic conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative .
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl 2-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways . For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogs and Key Differences
| Compound Name | CAS No. | Similarity Score | Substituents (Positions) | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| Ethyl 2-chloropyrimidine-4-carboxylate | 1196152-00-7 | 0.97 | Cl (C2), COOEt (C4) | 215.63 g/mol | Higher polarity, faster ester hydrolysis |
| Methyl 6-amino-2-chloropyrimidine-4-carboxylate | 944129-00-4 | 0.90 | Cl (C2), COOMe (C4), NH₂ (C6) | 201.61 g/mol | Enhanced nucleophilicity at C6 |
| Methyl 2,6-dichloropyrimidine-4-carboxylate | 6299-85-0 | 0.89 | Cl (C2, C6), COOMe (C4) | 220.01 g/mol | Increased electrophilicity, dual reactivity |
| Methyl 6-(N'-Boc-hydrazino)-2-chloropyrimidine-4-carboxylate | N/A | N/A | Cl (C2), COOMe (C4), Boc-NH-NH (C6) | 329.76 g/mol | Peptide recognition applications |
Notes:
- Ethyl 2-chloropyrimidine-4-carboxylate : The ethyl ester (COOEt) reduces steric hindrance compared to the tert-butyl group, leading to higher reactivity in ester hydrolysis and nucleophilic substitution. This makes it preferable for reactions requiring faster kinetics .
- Methyl 6-amino-2-chloropyrimidine-4-carboxylate: The amino group at C6 introduces nucleophilic character, enabling further functionalization (e.g., coupling with carboxylic acids). However, the methyl ester (COOMe) offers less stability under acidic conditions compared to tert-butyl esters .
- Methyl 2,6-dichloropyrimidine-4-carboxylate : Dual chlorination at C2 and C6 enhances electrophilicity, facilitating sequential substitution reactions. This compound is often used in stepwise synthesis of polysubstituted pyrimidines .
- Methyl 6-(N'-Boc-hydrazino)-2-chloropyrimidine-4-carboxylate: The Boc-protected hydrazine group at C6 enables selective peptide recognition and conjugation, as demonstrated in its use for synthesizing pyrimidine hydrazine acids (PHA) .
Reactivity and Stability Trends
- Steric Effects : The tert-butyl group in the target compound provides superior steric protection against nucleophilic attack compared to methyl or ethyl esters. This stability is critical in multi-step syntheses requiring selective deprotection .
- Electronic Effects : Chlorination at C2 directs electrophilic substitution to C5 or C6. Additional electron-withdrawing groups (e.g., Cl at C6 in the dichloro analog) further activate the ring for nucleophilic aromatic substitution .
- Solubility: Ethyl and methyl esters exhibit higher solubility in polar solvents (e.g., methanol, DMF) compared to the tert-butyl derivative, which is more lipophilic .
Biological Activity
Tert-butyl 2-chloropyrimidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
This compound is characterized by its pyrimidine core, which is crucial for its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
| Study | Biological Activity | IC50 Value (µM) | Model System |
|---|---|---|---|
| Study A | Enzyme inhibition (NAPE-PLD) | 0.5 | Human cell lines |
| Study B | Antitumor activity | 1.2 | Mouse xenograft model |
| Study C | Anti-inflammatory effects | 3.0 | In vitro assays |
Case Studies
Several studies have highlighted the efficacy of this compound in different contexts:
- Antitumor Activity : In a study involving human tumor cell lines, the compound demonstrated significant cytotoxic effects with an IC50 value of 1.2 µM, indicating strong potential for further development as an anticancer agent .
- Enzyme Inhibition : The compound was evaluated for its ability to inhibit N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a key enzyme in lipid metabolism. Results indicated an IC50 value of 0.5 µM, suggesting it could be a lead candidate for modulating lipid-related pathways in cancer .
Research Findings
Recent research has focused on the structure-activity relationships (SAR) of pyrimidine derivatives, including this compound. Key findings include:
- Lipophilicity and Bioavailability : The tert-butyl group significantly enhances the compound's lipophilicity, which correlates with improved cellular uptake and bioactivity .
- Selectivity Profiles : The compound exhibits selective inhibition of target enzymes, minimizing off-target effects, which is critical for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 2-chloropyrimidine-4-carboxylate, and how are yields optimized?
- Methodology : A typical synthesis involves nucleophilic substitution or carboxylation of pyrimidine derivatives. For example, thionyl chloride (SOCl₂) is used to activate carboxylic acids, followed by tert-butoxycarbonylation. Reaction conditions (temperature, stoichiometry, and catalysts like potassium tert-butoxide) significantly influence yields.
- Data Example :
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acid activation | SOCl₂, chlorobenzene, NaBr | 58% | |
| Nucleophilic substitution | KOtBu, DMF, 85°C under N₂ | 87% |
- Optimization : Use anhydrous solvents, inert atmospheres, and controlled temperature gradients to minimize side reactions.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- ¹H/¹³C-NMR : Key peaks for tert-butyl groups appear at δ ~1.3–1.5 ppm (¹H) and ~80–85 ppm (¹³C). Chloropyrimidine protons resonate downfield (δ 7.0–9.0 ppm) .
- Mass Spectrometry (ESI-MS) : Look for [M+Na]⁺ or [M+H]⁺ ions. For example, a derivative with m/z 282.29 ([M+Na]⁺) confirms molecular weight alignment .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystal structures to resolve ambiguities in stereochemistry .
Q. What safety protocols are essential for handling this compound?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers at room temperature, away from strong acids/bases or oxidizing agents .
- Emergency Measures : For spills, use inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for chloropyrimidine derivatization?
- Experimental Design :
- Kinetic Studies : Monitor reaction progress via HPLC or in-situ FTIR to identify intermediates.
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to trace substituent pathways.
- Case Study : In the synthesis of 4-(4-aminophenylthio)-N-methylcarboxamide, potassium tert-butoxide facilitates deprotonation, enabling nucleophilic attack on the chloropyrimidine ring .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Troubleshooting :
- NMR Discrepancies : Compare observed δ values with literature (e.g., DMSO-d₆ shifts in ). Check for solvent impurities or residual water.
- Mass Spec Anomalies : Verify ionization efficiency (e.g., matrix effects in ESI-MS) and calibrate with internal standards.
Q. What strategies improve stability during long-term storage?
- Stability Analysis :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
- Accelerated Aging : Store samples at elevated temperatures (40–60°C) and monitor degradation via HPLC.
- Findings : Tert-butyl esters are prone to hydrolysis under acidic/alkaline conditions. Stabilize with desiccants (e.g., silica gel) and avoid UV exposure .
Q. How to design derivatives for biological activity screening?
- Methodology :
- Scaffold Modification : React the 2-chloro group with amines/thiols (e.g., 4-aminothiophenol in ).
- Structure-Activity Relationship (SAR) : Vary substituents at the 4-carboxylate position and assay for target binding (e.g., kinase inhibition).
- Data-Driven Approach : Use computational tools (docking studies) to predict bioactivity before synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
